![molecular formula C20H23NO4 B5906448 N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide](/img/structure/B5906448.png)
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyphenoxy group, and a benzamide group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclohexyl intermediate: This step involves the reduction of a cyclohexanone derivative to form the corresponding cyclohexanol.
Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction between the cyclohexanol intermediate and 4-methoxyphenol, forming the methoxyphenoxy-cyclohexanol intermediate.
Formation of the benzamide group: The final step involves the reaction of the methoxyphenoxy-cyclohexanol intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide can be compared with other similar compounds, such as:
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the synthesis of pharmaceuticals.
These compounds share some structural similarities but differ in their specific functional groups and applications. This compound is unique due to its combination of a cyclohexyl group, a methoxyphenoxy group, and a benzamide group, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-15-10-12-17(13-11-15)25-16-8-6-14(7-9-16)20(23)21-18-4-2-3-5-19(18)22/h6-13,18-19,22H,2-5H2,1H3,(H,21,23)/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYRSSSKTPPPQJ-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N[C@H]3CCCC[C@@H]3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5906366.png)
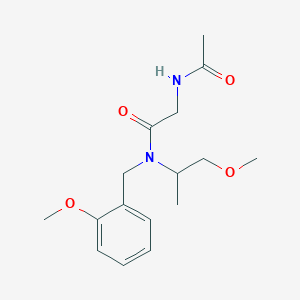
![3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide](/img/structure/B5906374.png)
![3-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906382.png)
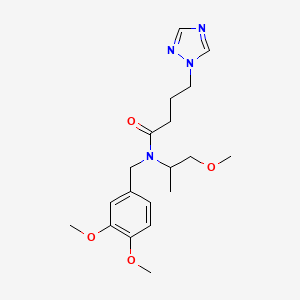
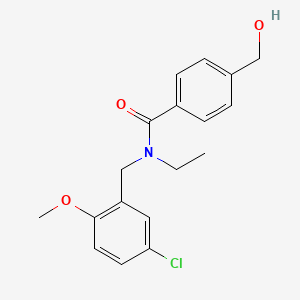
![1-benzoyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B5906407.png)
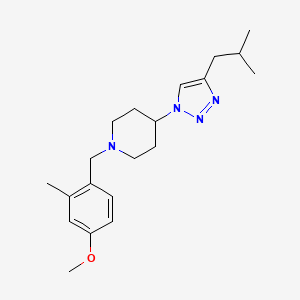
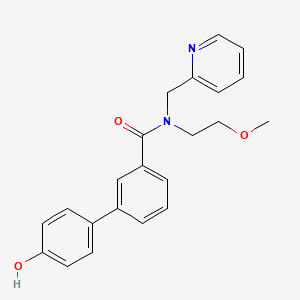
![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B5906442.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]pyrimidine](/img/structure/B5906445.png)
![6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5906446.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5906449.png)
![N-[3-(allyloxy)benzyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5906452.png)
